molecular formula C12H15ClO2 B12652598 4-iso-Butoxy-3-methylbenzoyl chloride

4-iso-Butoxy-3-methylbenzoyl chloride

Cat. No.: B12652598
M. Wt: 226.70 g/mol
InChI Key: PYUQVKCBKFWJEN-UHFFFAOYSA-N
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Description

4-iso-Butoxy-3-methylbenzoyl chloride is an organic compound with the molecular formula C12H15ClO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with an iso-butoxy group and a methyl group. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iso-Butoxy-3-methylbenzoyl chloride typically involves the reaction of 4-iso-Butoxy-3-methylbenzoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is carried out under reflux conditions, where the acid chloride is formed by replacing the hydroxyl group of the carboxylic acid with a chlorine atom .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-iso-Butoxy-3-methylbenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Thioesters: Formed by reaction with thiols.

    Aromatic Ketones: Formed by Friedel-Crafts acylation.

Scientific Research Applications

4-iso-Butoxy-3-methylbenzoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-iso-Butoxy-3-methylbenzoyl chloride in chemical reactions involves the formation of an acyl chloride intermediate. This intermediate can react with nucleophiles to form various products. In Friedel-Crafts acylation, the compound acts as an electrophile, reacting with aromatic compounds in the presence of a Lewis acid catalyst to form aromatic ketones .

Comparison with Similar Compounds

Similar Compounds

    Benzoyl Chloride: The parent compound, lacking the iso-butoxy and methyl substituents.

    4-Methoxybenzoyl Chloride: Similar structure but with a methoxy group instead of an iso-butoxy group.

    3-Methylbenzoyl Chloride: Similar structure but without the iso-butoxy group.

Uniqueness

4-iso-Butoxy-3-methylbenzoyl chloride is unique due to the presence of both the iso-butoxy and methyl groups on the benzene ring. These substituents can influence the reactivity and selectivity of the compound in chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C12H15ClO2

Molecular Weight

226.70 g/mol

IUPAC Name

3-methyl-4-(2-methylpropoxy)benzoyl chloride

InChI

InChI=1S/C12H15ClO2/c1-8(2)7-15-11-5-4-10(12(13)14)6-9(11)3/h4-6,8H,7H2,1-3H3

InChI Key

PYUQVKCBKFWJEN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)Cl)OCC(C)C

Origin of Product

United States

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